4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid
Overview
Description
4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid is an organic compound with the molecular formula C10H13INO3. This compound is characterized by the presence of an iodine atom attached to the benzene ring, along with a hydroxyethyl group and a methylamino group. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 3-iodobenzoic acid.
Formation of Intermediate: The 3-iodobenzoic acid is reacted with formaldehyde and 2-hydroxyethylamine under acidic conditions to form the intermediate compound.
Final Product: The intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 4-(((2-Carboxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid.
Reduction: 4-(((2-Hydroxyethyl)(methyl)amino)methyl)benzoic acid.
Substitution: 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its iodine atom.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways Involved: It may affect signaling pathways by modifying the structure and function of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((2-Hydroxyethyl)(methyl)amino)methyl)benzoic acid
- 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-hydroxybenzoic acid
- 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-chlorobenzoic acid
Uniqueness
4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring radiolabeling and imaging.
Properties
IUPAC Name |
4-[[2-hydroxyethyl(methyl)amino]methyl]-3-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO3/c1-13(4-5-14)7-9-3-2-8(11(15)16)6-10(9)12/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXPGLHOKVOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C=C(C=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660927 | |
Record name | 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-46-2 | |
Record name | 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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